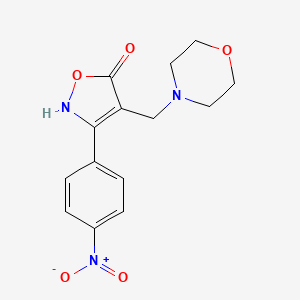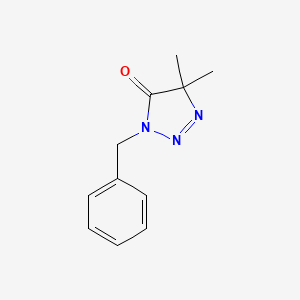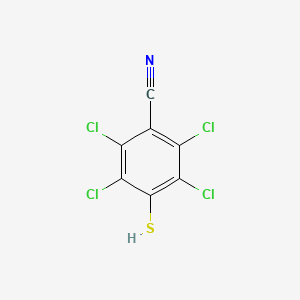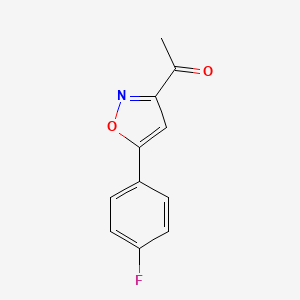
5(2H)-Isoxazolone, 4-(4-morpholinylmethyl)-3-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is a synthetic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a morpholinomethyl group and a nitrophenyl group attached to the isoxazole ring. It is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as β-keto esters and hydroxylamine derivatives, under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the isoxazole intermediate with morpholine and formaldehyde under Mannich reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH)
Major Products Formed
Reduction: 4-(Morpholinomethyl)-3-(4-aminophenyl)isoxazol-5(2H)-one
Substitution: Various substituted isoxazoles depending on the nucleophile used
Hydrolysis: Corresponding carboxylic acids and amines
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving isoxazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could play a role in electron transfer processes, while the morpholinomethyl group may enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholinomethyl)-3-phenylisoxazol-5(2H)-one: Lacks the nitro group, potentially altering its reactivity and biological activity.
3-(4-Nitrophenyl)isoxazol-5(2H)-one: Lacks the morpholinomethyl group, which may affect its solubility and interaction with biological targets.
4-(Piperidin-1-ylmethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one: Similar structure but with a piperidine ring instead of morpholine, which may influence its chemical and biological properties.
Uniqueness
4-(Morpholinomethyl)-3-(4-nitrophenyl)isoxazol-5(2H)-one is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
CAS No. |
61194-99-8 |
|---|---|
Molecular Formula |
C14H15N3O5 |
Molecular Weight |
305.29 g/mol |
IUPAC Name |
4-(morpholin-4-ylmethyl)-3-(4-nitrophenyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C14H15N3O5/c18-14-12(9-16-5-7-21-8-6-16)13(15-22-14)10-1-3-11(4-2-10)17(19)20/h1-4,15H,5-9H2 |
InChI Key |
WUVJSOWCXAYARD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=C(NOC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B12878839.png)

![6-Fluoro-2-(furan-2-yl)benzo[d]thiazole](/img/structure/B12878846.png)

![5-Isoxazolidinemethanol, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B12878863.png)

![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)


![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
